Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16277711
InChI: InChI=1S/C15H18N2O4/c1-4-21-11-7-5-10(6-8-11)13-12(14(18)20-3)9(2)16-15(19)17-13/h5-8,13H,4H2,1-3H3,(H2,16,17,19)
SMILES:
Molecular Formula: C15H18N2O4
Molecular Weight: 290.31 g/mol

Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC16277711

Molecular Formula: C15H18N2O4

Molecular Weight: 290.31 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate -

Specification

Molecular Formula C15H18N2O4
Molecular Weight 290.31 g/mol
IUPAC Name methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Standard InChI InChI=1S/C15H18N2O4/c1-4-21-11-7-5-10(6-8-11)13-12(14(18)20-3)9(2)16-15(19)17-13/h5-8,13H,4H2,1-3H3,(H2,16,17,19)
Standard InChI Key QXCNOPZVKXVTOI-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OC

Introduction

Synthesis Strategies

Conventional and Green Synthesis Routes

The synthesis of DHPM derivatives typically employs the Biginelli reaction, a one-pot multicomponent condensation of aldehydes, β-keto esters, and urea derivatives . For methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the reaction would involve:

  • 4-Ethoxybenzaldehyde as the aldehyde component.

  • Methyl acetoacetate as the β-keto ester.

  • Urea or thiourea as the urea component.

Recent advancements emphasize green chemistry approaches to enhance yield and reduce environmental impact:

  • Microwave-assisted synthesis: Reduces reaction time from hours to minutes (3–30 min) while achieving yields of 80–96% .

  • Mechanochemical methods: Solvent-free grinding using a mortar and pestle, eliminating toxic solvents .

  • Eco-friendly catalysts: Acidic natural clays or recyclable catalysts reported in analogous syntheses .

For example, Jagwani and Joshi demonstrated that microwave irradiation of 4-hydroxybenzaldehyde, ethyl acetoacetate, and urea in ethanol produced a related DHPM derivative in 92% yield within 10 minutes . Adapting this protocol to 4-ethoxybenzaldehyde and methyl acetoacetate would likely yield the target compound efficiently.

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key IR absorptions for DHPM derivatives include:

  • N-H stretching: 3247–3116 cm⁻¹ (amide and pyrimidine NH groups) .

  • C=O stretching: 1720–1643 cm⁻¹ (ketone and ester carbonyls) .

  • Aromatic C-H bending: 702–779 cm⁻¹ (substituted phenyl ring) .

In the target compound, the ethoxy group’s C-O-C asymmetric stretching would appear near 1226 cm⁻¹, consistent with methoxy analogs .

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (300 MHz, CDCl₃):

    • δ 1.35–1.45 (t, 3H): Ethoxy group’s methyl protons.

    • δ 3.45–3.55 (q, 2H): Ethoxy’s methylene protons.

    • δ 2.30 (s, 3H): Methyl group at position 6.

    • δ 3.70 (s, 3H): Methyl ester protons.

    • δ 6.80–7.30 (m, 4H): Aromatic protons of the 4-ethoxyphenyl group .

  • ¹³C NMR:

    • δ 166–170 ppm: Carbonyl carbons (ketone and ester).

    • δ 60–65 ppm: Ethoxy’s methylene carbon.

    • δ 14–16 ppm: Ethoxy’s methyl carbon .

Physical and Chemical Properties

While direct data for the target compound is limited, analogous DHPMs provide insights:

PropertyValue (Analogous Compound)Source
Melting Point207–208°C
SolubilitySoluble in DMSO, ethanol
Purity (HPLC)≥98%
Molecular Weight290–306 g/mol

The ethoxy group’s increased hydrophobicity compared to hydroxy or methoxy substituents may slightly reduce aqueous solubility.

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